molecular formula C18H22ClN3O4S B2775623 Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1008075-94-2

Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No. B2775623
CAS RN: 1008075-94-2
M. Wt: 411.9
InChI Key: VDVQKJCNNIDEBX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetate ester, a carbamothioyl group, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the piperazine ring, the introduction of the acetate ester group, and the attachment of the carbamothioyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a piperazine ring. The compound contains a total of 50 bonds, including 28 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 1 imide (-thio) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acetate ester group could undergo hydrolysis to form an alcohol and an acetic acid. The carbamothioyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the acetate ester group could make this compound relatively polar, which would influence its solubility in different solvents .

Scientific Research Applications

Biosensor Development for Pesticide Detection

An innovative approach involves the development of optical fiber biosensors for the detection of carbamate pesticides, utilizing pH indicators as optical transducers. This technology offers precise monitoring capabilities, essential for ensuring the safety of agricultural products and environmental health. The biosensor's design facilitates the immobilization of biorecognition elements onto controlled pore glass beads, enabling accurate pesticide quantification in vegetable crops. Such advancements underscore the potential of related compounds in enhancing biosensor technologies for environmental monitoring and agricultural safety (Xavier et al., 2000).

Anticancer and Antimicrobial Agents

Research into novel heterocyclic compounds, such as those containing the 1,3-oxazole moiety combined with pyridyl-pyrazolines, has demonstrated promising anticancer and antimicrobial properties. The synthesis of these compounds, followed by their evaluation against a panel of cancer cell lines and pathogenic bacterial strains, highlights the potential therapeutic applications of structurally similar compounds in treating various malignancies and combating microbial resistance. This area of research presents a significant opportunity for developing new pharmaceuticals with enhanced efficacy and specificity (Katariya et al., 2021).

Environmental Degradation Studies

The degradation pathways of environmental pollutants, such as chlorophenoxyacetic acids, have been thoroughly investigated, shedding light on the mechanisms involved in their breakdown. These studies provide critical insights into the environmental fate of such compounds, informing the development of more effective wastewater treatment solutions and strategies for mitigating pollution. Understanding the intermediate products formed during these degradation processes is essential for assessing environmental impacts and ensuring the safety of water resources (Sun & Pignatello, 1993).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use or biological activity. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could involve further exploration of its chemical and biological properties, as well as its potential applications in various fields such as medicine or materials science .

properties

IUPAC Name

propyl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-2-9-26-16(24)11-14-17(25)20-7-8-22(14)18(27)21-15(23)10-12-3-5-13(19)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,20,25)(H,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQKJCNNIDEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

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